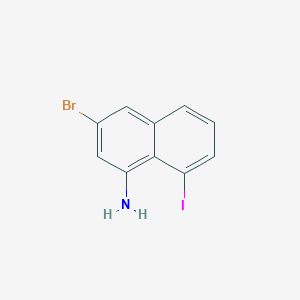

3-Bromo-8-iodonaphthalen-1-amine

CAS No.:

Cat. No.: VC17202760

Molecular Formula: C10H7BrIN

Molecular Weight: 347.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7BrIN |

|---|---|

| Molecular Weight | 347.98 g/mol |

| IUPAC Name | 3-bromo-8-iodonaphthalen-1-amine |

| Standard InChI | InChI=1S/C10H7BrIN/c11-7-4-6-2-1-3-8(12)10(6)9(13)5-7/h1-5H,13H2 |

| Standard InChI Key | IRXYQZCYEBQOCQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=CC(=CC(=C2C(=C1)I)N)Br |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

3-Bromo-8-iodonaphthalen-1-amine (CAS#: 2387595-83-5) features a naphthalene backbone substituted with bromine at the 3-position, iodine at the 8-position, and an amine group at the 1-position. Its molecular formula is , with a molecular weight of 347.98 g/mol . The spatial arrangement of halogens and the amine group creates distinct electronic and steric effects, influencing its reactivity.

Table 1: Key Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 347.98 g/mol |

| CAS Number | 2387595-83-5 |

Electronic and Steric Effects

The iodine atom’s polarizability enhances halogen-bonding interactions, while the bromine atom contributes to electrophilic substitution reactivity. The amine group at the 1-position facilitates nucleophilic reactions and hydrogen bonding, making the compound versatile in cross-coupling reactions .

Synthetic Methodologies

Halogenation Strategies

Synthesis typically begins with naphthalen-1-amine derivatives. A common route involves sequential halogenation:

-

Bromination: Electrophilic bromination using or (N-bromosuccinimide) introduces bromine at the 3-position.

-

Iodination: Iodine is introduced via Ullmann-type coupling or directed ortho-metalation, leveraging the amine’s directing effects .

Table 2: Representative Reaction Conditions

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Bromination | 0°C | 75% | |

| Iodination | 80°C | 65% |

Palladium-Catalyzed Amination

Recent advances in Pd-catalyzed systems, such as BrettPhos ligands, enable efficient C–N bond formation. These catalysts tolerate aryl mesylates and achieve high monoarylation selectivity, critical for preserving the amine’s reactivity .

Reactivity and Functionalization

Halogen Bonding and Cross-Coupling

The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings. For example:

Iodine’s superior leaving-group ability often dictates reaction regioselectivity .

Oxidation and Reduction Pathways

-

Oxidation: The amine group oxidizes to nitro derivatives using under acidic conditions.

-

Reduction: Catalytic hydrogenation () reduces halogens to hydrogen, enabling dehalogenation studies.

Applications in Scientific Research

Medicinal Chemistry

The compound’s halogen atoms facilitate interactions with biological targets. Preliminary studies suggest activity in modulating apoptosis and Wnt signaling, with potential as a kinase inhibitor.

Materials Science

Its rigid aromatic structure and halogen substituents make it a candidate for organic semiconductors. Derivatives exhibit tunable luminescence in OLED applications .

Future Directions

Ongoing research aims to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume